1-((4-Bromophenyl)thio)propan-2-one
Description
Structural Characterization of 1-((4-Bromophenyl)thio)propan-2-one
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for organic compound nomenclature. According to PubChem database records, the compound is officially designated as 1-(4-bromophenyl)sulfanylpropan-2-one under current IUPAC nomenclature standards. This nomenclature reflects the compound's structural architecture, where a propan-2-one backbone is modified through sulfanyl linkage to a para-brominated phenyl ring system.
The compound maintains PubChem Chemical Identifier 821902 and is associated with Chemical Abstracts Service registry number 1200-12-0. The molecular formula C9H9BrOS indicates the presence of nine carbon atoms, nine hydrogen atoms, one bromine atom, one oxygen atom, and one sulfur atom, yielding a molecular weight of 245.14 grams per mole. The InChI identifier InChI=1S/C9H9BrOS/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5H,6H2,1H3 provides a standardized representation of the molecular connectivity.
Alternative systematic names documented in chemical databases include 1-[(4-bromophenyl)sulfanyl]acetone, 1-(4-bromophenyl)sulfanylpropan-2-one, and 4-Bromophenylmercaptopropanone. These variations reflect different approaches to describing the same molecular structure while maintaining consistency with IUPAC guidelines. The SMILES notation CC(=O)CSC1=CC=C(C=C1)Br provides a linear representation suitable for computational applications.
The InChIKey HCLMSQXPPXNNKE-UHFFFAOYSA-N serves as a unique identifier that facilitates database searches and ensures unambiguous compound identification across different chemical information systems. This systematic identification framework enables precise communication about the compound's structure and properties within the scientific community.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Nuclear magnetic resonance spectroscopy provides fundamental insights into the molecular structure and electronic environment of this compound. The technique exploits magnetic properties of spin-1/2 isotopes including proton, carbon-13, nitrogen-15, and phosphorus-31 nuclei, which exhibit magnetic dipole moments when placed in strong magnetic fields. For organic compounds like this compound, proton and carbon-13 nuclear magnetic resonance spectroscopy represent the primary analytical approaches for structural characterization.
The chemical shift phenomenon, fundamental to nuclear magnetic resonance interpretation, arises from differences in electronic shielding around individual nuclei. As documented in nuclear magnetic resonance theory, the energy gap between alpha and beta spin states varies for each proton depending on its local electronic environment. Protons experiencing higher electron density exhibit upfield chemical shifts due to increased magnetic shielding, while those in deshielded environments appear downfield. This principle enables identification of distinct structural features within this compound.
For related bromophenyl compounds, nuclear magnetic resonance spectral analysis reveals characteristic patterns. The aromatic protons typically appear in the 7.0-8.0 parts per million region, with brominated aromatic carbons showing distinctive chemical shifts reflecting the electronegativity and size of the bromine substituent. The ketone carbonyl carbon in similar structures typically resonates around 190-200 parts per million in carbon-13 nuclear magnetic resonance spectra, consistent with the deshielding effect of the carbonyl functionality.
Exchange phenomena significantly influence nuclear magnetic resonance spectral appearance, particularly for compounds containing heteroatoms like sulfur. In slow exchange conditions, separate signals appear for different conformational states, while fast exchange produces population-weighted average chemical shifts. The thioether linkage in this compound may exhibit restricted rotation around the carbon-sulfur bond, potentially leading to complex nuclear magnetic resonance spectral patterns requiring detailed analysis.
Modern nuclear magnetic resonance techniques employ various pulse sequences to extract structural information. Carr-Purcell-Meiboom-Gill experiments can probe molecular dynamics by measuring relaxation dispersion, particularly useful for compounds exhibiting conformational exchange. Two-dimensional nuclear magnetic resonance experiments such as Correlation Spectroscopy and Heteronuclear Single Quantum Coherence provide connectivity information essential for complete structural assignment.
Infrared (IR) and Raman Spectroscopy
Infrared and Raman spectroscopic techniques provide complementary information about molecular vibrations and functional group identification in this compound. The ketone functionality typically exhibits a characteristic carbonyl stretching vibration in the infrared spectrum, with frequency dependent on electronic environment and conjugation effects. For related ketone compounds, this absorption typically appears around 1650-1750 wavenumbers, with the exact position influenced by neighboring substituents and electronic effects.
The brominated aromatic ring system contributes distinctive vibrational modes to both infrared and Raman spectra. Carbon-carbon stretching vibrations within the aromatic ring typically appear around 1400-1600 wavenumbers, while carbon-hydrogen bending modes occur in the 1000-1300 wavenumber region. The carbon-bromine stretching vibration, characteristic of para-brominated aromatic compounds, typically appears around 500-700 wavenumbers with moderate to strong intensity.
The thioether linkage introduces additional vibrational complexity through carbon-sulfur stretching modes. These vibrations typically occur in the 600-800 wavenumber region and may overlap with other molecular vibrations, requiring careful spectral analysis for definitive assignment. The methyl group attached to the ketone carbonyl contributes symmetric and asymmetric stretching vibrations in the 2800-3000 wavenumber region, along with characteristic bending modes around 1350-1450 wavenumbers.
Raman spectroscopy provides complementary information particularly valuable for symmetric vibrations that may be weak or absent in infrared spectra. The polarizability changes associated with aromatic ring vibrations often produce strong Raman signals, making this technique particularly useful for analyzing the brominated phenyl ring system. Sulfur-containing compounds frequently exhibit strong Raman activity for carbon-sulfur stretching modes, providing additional confirmation of the thioether linkage structure.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides crucial information about molecular ion formation and characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 245, corresponding to the molecular weight of 245.14 grams per mole. The presence of bromine introduces distinctive isotope patterns, with peaks separated by two mass units reflecting the natural abundance ratio of bromine-79 and bromine-81 isotopes.
Fragmentation patterns for brominated aromatic compounds typically involve loss of bromine or formation of bromophenyl cation fragments. For related compounds, mass spectrometric analysis reveals common fragmentation pathways including alpha-cleavage adjacent to the carbonyl group and loss of the bromophenyl moiety. The thioether linkage may undergo heterolytic cleavage, producing characteristic sulfur-containing fragments that aid in structural confirmation.
The ketone functionality influences fragmentation through alpha-cleavage mechanisms, potentially leading to loss of the acetyl group (mass 43) or formation of acylium ions. The resulting fragment ions provide valuable structural information about the connectivity between the bromophenyl ring and the ketone functionality through the thioether bridge. McLafferty rearrangement processes may also contribute to the fragmentation pattern, particularly for the propanone side chain.
Electrospray ionization mass spectrometry often produces molecular ion peaks with minimal fragmentation, allowing accurate molecular weight determination. Collision-induced dissociation experiments can then provide controlled fragmentation to generate structural information. The brominated aromatic ring typically exhibits high stability under mass spectrometric conditions, often appearing as a prominent fragment ion that confirms the presence of the 4-bromophenyl substituent.
Crystallographic Data and Molecular Conformation
Crystallographic analysis of this compound would provide definitive information about three-dimensional molecular geometry, intermolecular interactions, and solid-state packing arrangements. While specific crystallographic data for this compound are not available in the current search results, general principles of organic crystal structure analysis apply to understanding its potential solid-state behavior.
The molecular conformation of this compound involves several key structural features that influence crystal packing. The thioether linkage connecting the bromophenyl ring to the propanone chain introduces conformational flexibility around the carbon-sulfur bond. This flexibility allows multiple conformations that may influence both molecular geometry and intermolecular interactions in the crystalline state.
The brominated aromatic ring provides a substantial hydrophobic surface that likely participates in aromatic stacking interactions within the crystal lattice. Bromine atoms can engage in halogen bonding interactions, where the bromine acts as an electron acceptor toward electron-rich regions of neighboring molecules. These directional interactions often influence crystal packing arrangements and may stabilize specific conformational states.
The ketone functionality introduces both steric and electronic effects that influence molecular conformation. The planar nature of the carbonyl group constrains local geometry while providing potential hydrogen bonding acceptor sites for intermolecular interactions. The methyl group attached to the ketone carbon contributes to steric crowding that may influence the preferred conformation around the thioether linkage.
Typical intermolecular interactions in crystals of similar compounds include weak hydrogen bonding between aromatic hydrogen atoms and the ketone oxygen, halogen bonding involving the bromine substituent, and van der Waals interactions between aromatic ring systems. The sulfur atom in the thioether linkage may also participate in weak sulfur-oxygen or sulfur-aromatic interactions that contribute to crystal stability.
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
Density functional theory calculations provide theoretical insights into the electronic structure and molecular properties of this compound. These computational approaches solve the Schrödinger equation for many-electron systems by expressing the total energy as a functional of electron density, enabling prediction of molecular geometry, electronic properties, and spectroscopic parameters.
For compounds containing bromine and sulfur heteroatoms, density functional theory calculations must account for relativistic effects and appropriate basis set selection. The bromine atom requires basis sets that include polarization and diffuse functions to accurately describe its electronic behavior and bonding characteristics. Similarly, sulfur-containing compounds benefit from basis sets that properly treat the expanded valence shell and potential d-orbital participation in bonding.
Geometry optimization calculations predict the most stable molecular conformation by minimizing the total energy with respect to nuclear coordinates. For this compound, these calculations would reveal preferred bond lengths, bond angles, and dihedral angles throughout the molecule. The carbon-sulfur bond length in the thioether linkage typically ranges from 1.8-1.9 Angstroms, while the carbon-bromine bond in the aromatic ring measures approximately 1.9 Angstroms.
Vibrational frequency calculations using density functional theory methods predict infrared and Raman spectroscopic properties by computing the second derivatives of energy with respect to nuclear displacements. These calculations provide harmonic vibrational frequencies that can be scaled to account for anharmonicity effects, enabling direct comparison with experimental spectroscopic data. The ketone carbonyl stretching frequency typically appears around 1700-1750 wavenumbers in scaled density functional theory calculations.
Electronic property calculations reveal important characteristics such as dipole moment, polarizability, and electrostatic potential surfaces. The electron-withdrawing effects of both bromine and the ketone functionality create regions of positive electrostatic potential that influence intermolecular interactions and reactivity patterns. The thioether linkage contributes electron density that partially offsets these electron-withdrawing effects.
Molecular Orbital Analysis
Molecular orbital analysis provides detailed insights into the electronic structure and bonding characteristics of this compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital represent the frontier orbitals that largely determine chemical reactivity, electronic transitions, and intermolecular interactions.
The aromatic ring system contributes extensively to both occupied and virtual molecular orbitals through its delocalized pi-electron system. The bromine substituent introduces additional p-orbitals that can participate in conjugation with the aromatic ring, though the extent of this conjugation depends on orbital overlap and energy matching. The electron-withdrawing nature of bromine typically results in stabilization of the aromatic pi-orbitals.
The ketone functionality significantly influences molecular orbital characteristics through its carbonyl pi-system. The carbon-oxygen double bond creates bonding and antibonding pi-molecular orbitals, with the antibonding orbital typically serving as the lowest unoccupied molecular orbital. This orbital localization on the ketone group makes it the primary site for nucleophilic attack and electronic excitation processes.
The thioether linkage contributes sulfur 3p orbitals that may participate in extended conjugation between the aromatic ring and ketone functionality. However, the larger size and diffuse nature of sulfur orbitals compared to carbon and oxygen typically limits the extent of through-bond electronic communication. The sulfur lone pairs occupy high-energy molecular orbitals that may influence the highest occupied molecular orbital energy and location.
Natural bond orbital analysis can provide insights into bonding characteristics by partitioning the electron density into localized bond and lone pair orbitals. This analysis reveals the degree of ionic character in the carbon-bromine and carbon-sulfur bonds, as well as the extent of hyperconjugation between adjacent sigma and pi-bond systems. The results help explain spectroscopic properties and reactivity patterns based on detailed electronic structure analysis.
Time-dependent density functional theory calculations can predict electronic absorption spectra by computing vertical excitation energies to electronically excited states. For this compound, these calculations would identify the wavelengths and intensities of electronic transitions, particularly those involving the aromatic pi-system and ketone n-to-pi-star transitions. The presence of the heavy bromine atom may introduce spin-orbit coupling effects that influence excited state properties.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfanylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrOS/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLMSQXPPXNNKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The process proceeds through a conjugate addition-elimination pathway. The thiolate anion attacks the α,β-unsaturated acrylonitrile at the β-position, forming a thioether intermediate. Subsequent hydrolysis of the nitrile group under basic or acidic conditions yields the ketone. For this compound, the reaction employs 2-methylacrylonitrile and 4-bromobenzenethiol in dichloromethane (DCM) at room temperature.
Experimental Procedure
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Reactants :
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2-Methylacrylonitrile (1.0 mmol)
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4-Bromobenzenethiol (2.0 mmol)
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Conditions :
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Solvent: DCM (10 mL)
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Temperature: 25°C
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Stirring time: 12 hours
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Workup :
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Extraction with ethyl acetate and water
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Purification via silica gel chromatography (hexane/ethyl acetate = 4:1)
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This method achieves an 86% yield of this compound, as confirmed by NMR and HRMS.
Oxidation of 1-((4-Bromophenyl)thio)propan-2-ol
A two-step synthesis involves the oxidation of 1-((4-Bromophenyl)thio)propan-2-ol to the corresponding ketone. The alcohol precursor is synthesized via thiol-epoxide ring-opening or nucleophilic substitution, followed by oxidation using pyridinium chlorochromate (PCC).
Synthesis of 1-((4-Bromophenyl)thio)propan-2-ol
The alcohol intermediate is prepared by reacting 4-bromobenzenethiol with epichlorohydrin in the presence of a base (e.g., NaOH). The epoxide ring opens to form the secondary alcohol:
Oxidation to Ketone
PCC in DCM selectively oxidizes the secondary alcohol to the ketone without over-oxidation:
TEMPO-Mediated Reaction Cascade
A novel approach using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a C3 synthon enables the synthesis of α-arylthioacetones via a reaction cascade.
Reaction Design
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Oxidation : TEMPO is oxidized to an oxoammonium salt.
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Skeletal Rearrangement : The oxoammonium intermediate undergoes C–N bond cleavage.
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C–S Bond Formation : 4-Bromobenzenethiol couples with the rearranged carbonyl intermediate.
Optimized Conditions
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Catalyst : TEMPO (10 mol%)
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Oxidant : m-Chloroperbenzoic acid (mCPBA)
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Solvent : Acetonitrile
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Temperature : 60°C
Comparative Analysis of Methods
Mechanistic Insights and Challenges
Side Reactions
Chemical Reactions Analysis
1-((4-Bromophenyl)thio)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The thioether linkage can be oxidized to sulfoxides or sulfones, while the ketone group can undergo reduction to secondary alcohols.
Condensation Reactions: The ketone group can participate in aldol condensations and other carbonyl chemistry.
Common reagents used in these reactions include sodium hydroxide, chloroacetone, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((4-Bromophenyl)thio)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-((4-Bromophenyl)thio)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the thioether and ketone groups can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
(a) 1-((4-Chlorophenyl)thio)-2-methylpropan-2-ol
- Structural Difference : Replaces the ketone group in 1-((4-Bromophenyl)thio)propan-2-one with a tertiary alcohol (-OH) and adds a methyl group.
- Spectroscopy :
- Reactivity : The alcohol group enables nucleophilic substitution or esterification, contrasting with the ketone’s electrophilic carbonyl reactivity.
(b) 1-((7-Fluoro-3-hydroxy-1,3-dihydrobenzo[c][1,2,5]oxasilaborol-6-yl)thio)propan-2-one (Compound 22)
- Synthesis : Prepared via nucleophilic substitution between bromoacetone and a thiol-functionalized benzosiloxaborole.
Bromophenyl Ketones with Varied Backbones
(a) 1-(4-Bromo-3-fluoro-2-iodophenyl)propan-1-one
(b) 1-(3-(4-Acetylphenyl)cyclopentyl)propan-2-one (3q)
- Structural Difference : Cyclopentyl spacer between the ketone and bromophenyl group alters solubility and conformational flexibility.
- Synthesis : Generated via sp³ C–C bond cleavage and alkylboration strategies, highlighting divergent synthetic pathways compared to direct thioether formation.
Thioether Derivatives with Heterocyclic Substituents
(a) 1-((1H-Indol-3-yl)thio)propan-2-one
(b) 1-(2-Furfurylthio)-propanone
- Structural Difference : Substitutes bromophenyl with a furfuryl group, reducing molecular weight and altering hydrophobicity.
- Applications: Used in fragrance formulations due to volatile thioether byproducts; contrasts with the non-volatile, brominated analog.
Comparative Data Table
Research Findings and Implications
- Electronic Effects: The bromine atom in this compound withdraws electron density, polarizing the thioether sulfur and enhancing its nucleophilicity in alkylation reactions compared to non-halogenated analogs.
- Biological Activity : Compounds like AceSPhO_BOB demonstrate that structural modifications (e.g., oxaborole rings) can confer antibacterial properties, suggesting that this compound could be optimized for similar applications.
- Synthetic Versatility : The thioether linkage allows facile derivatization, as seen in fragrance thioethers and indole-containing analogs, highlighting its adaptability in diverse chemical contexts.
Biological Activity
1-((4-Bromophenyl)thio)propan-2-one is an organic compound with the empirical formula C₉H₉BrS and a molecular weight of approximately 245.14 g/mol. It features a bromophenyl group and a thioether linkage, which contribute to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The structural characteristics of this compound are crucial for its biological activity. The presence of the bromophenyl group enhances its interaction with various biological targets, while the thioether linkage may influence its pharmacokinetic properties.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The mechanism may involve the inhibition of essential bacterial enzymes or disruption of cellular processes, although detailed pathways remain to be elucidated.
| Bacterial Strain | Activity | Mechanism |
|---|---|---|
| Staphylococcus aureus | Inhibitory | Enzyme inhibition |
| Escherichia coli | Limited activity | Possible membrane disruption |
| Bacillus subtilis | Moderate activity | Interference with metabolic pathways |
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. It appears to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Case Study:
In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines, including breast and lung cancer cells. The compound was shown to activate caspase pathways, leading to programmed cell death.
The biological activity of this compound is likely mediated through specific interactions with molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes in both bacteria and cancer cells.
- Cell Signaling Modulation : It could influence pathways such as apoptosis and cell cycle regulation, contributing to its anticancer effects.
- Reactive Oxygen Species (ROS) : Increased ROS production has been observed in treated cells, suggesting oxidative stress as a mechanism for its anticancer activity.
Research Findings
Recent research has highlighted the importance of understanding the structure-activity relationship (SAR) for optimizing the efficacy of this compound. Studies have shown that modifications to the bromophenyl group or thioether linkage can significantly alter biological activity.
Table: Structure-Activity Relationship Studies
| Modification | Effect on Activity |
|---|---|
| Bromine substitution | Increased antimicrobial potency |
| Alteration of thioether | Enhanced anticancer effects |
| Chain length variation | Changes in solubility and bioavailability |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-((4-Bromophenyl)thio)propan-2-one, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. A validated approach involves reacting 4-bromothiophenol with propan-2-one derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Solvent-free methods, such as microwave-assisted synthesis, can enhance reaction efficiency by reducing side products and improving regioselectivity . Critical parameters include stoichiometric control of brominated precursors, inert atmospheres to prevent oxidation of the thioether group, and purification via column chromatography using hexane:ethyl acetate gradients .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : The ketone carbonyl (C=O) typically resonates at ~205–210 ppm (¹³C), while the thioether (C-S) and bromophenyl (C-Br) groups show distinct splitting patterns in aromatic regions (δ 7.2–7.8 ppm for ¹H) .
- FT-IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C-Br stretch) confirms functional group integrity .
- X-ray crystallography : Resolves bond angles and torsional strain between the bromophenyl and thioacetone moieties, critical for reactivity studies .
Q. What are the primary applications of this compound in medicinal chemistry, and how does its structure enable these roles?
- Methodological Answer : The compound serves as a versatile intermediate in drug discovery due to its dual electrophilic sites (ketone and bromophenyl groups). For example:
- Kinase inhibitor design : The thioether group enhances hydrophobic interactions with ATP-binding pockets, while the bromine atom facilitates halogen bonding with residues like Tyr-34 .
- Protease inhibition : Structural analogs have shown IC₅₀ values <10 µM in caspase-3 assays, attributed to covalent binding via Michael addition at the α,β-unsaturated ketone .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the biological activity of this compound derivatives across different cell lines?
- Methodological Answer : Discrepancies often arise from off-target effects or assay-specific conditions. To address this:
- Dose-response profiling : Use Hill slope analysis to distinguish specific vs. nonspecific binding across concentrations (e.g., 0.1–100 µM) .
- Metabolic stability assays : Evaluate cytochrome P450-mediated degradation using liver microsomes to identify artifacts in cytotoxicity data .
- CRISPR screening : Knockout candidate targets (e.g., kinases) to validate mechanism-of-action specificity .
Q. What strategies are recommended for minimizing side reactions (e.g., over-bromination or thioether oxidation) during synthesis?
- Methodological Answer :
- Controlled bromination : Use N-bromosuccinimide (NBS) with AIBN as a radical initiator in CCl₄ at 0°C to prevent di-substitution .
- Oxidation mitigation : Add antioxidants (e.g., BHT) to reaction mixtures and store the compound under argon to preserve the thioether group .
- Chromatographic validation : Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) to isolate intermediates before side reactions occur .
Q. How does the electronic influence of the 4-bromophenylthio group affect the compound’s reactivity in nucleophilic addition reactions compared to non-brominated analogs?
- Methodological Answer : The bromine atom exerts a strong electron-withdrawing effect, increasing the electrophilicity of the ketone carbonyl. Computational studies (DFT at B3LYP/6-31G*) show a 12% reduction in LUMO energy compared to non-brominated analogs, enhancing reactivity toward Grignard reagents and hydride donors. Experimentally, this translates to faster kinetics in aldol condensations (k = 0.45 min⁻¹ vs. 0.28 min⁻¹ for non-brominated derivatives) .
Q. What computational chemistry approaches are validated for predicting interactions between this compound and enzyme active sites?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Parameterize halogen-bonding potentials using the "XScore" function to model Br···O/N interactions .
- MD simulations (GROMACS) : Run 100-ns trajectories with AMBER force fields to assess binding stability in aqueous environments .
- QSAR modeling : Use Hammett σ⁺ constants for bromophenyl substituents to predict inhibitory potency (R² > 0.89 in COX-2 inhibition datasets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
